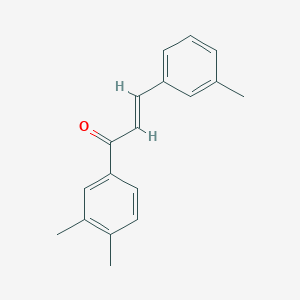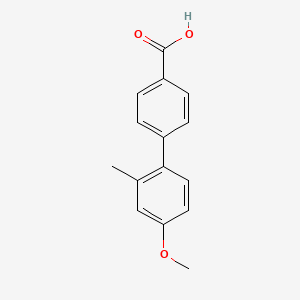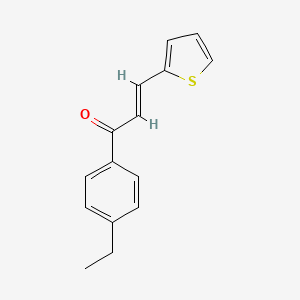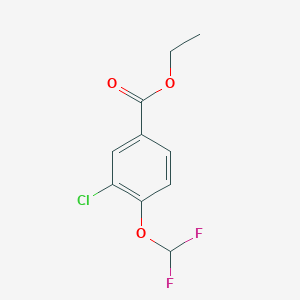
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organosulfur compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is a heterocyclic compound containing a thiophene ring and a methylene group and is considered to be a structural analog of the thiophene-containing natural product, thiophene-3-carboxaldehyde. This compound has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds.
科学的研究の応用
The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in scientific research are numerous. It has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. It has also been studied for its potential use in the synthesis of polymers, dyes, and other materials. Additionally, it has been studied for its potential use as a starting material for the synthesis of other organosulfur compounds.
作用機序
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that the thiophene ring of the compound may interact with proteins and other molecules in a manner similar to that of other thiophene-containing compounds. Additionally, the methylene group of the compound may interact with other molecules in a manner similar to that of other organosulfur compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. Additionally, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
実験室実験の利点と制限
The advantages of using (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a structurally simple compound that can be used as a starting material for the synthesis of other organosulfur compounds. The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action.
将来の方向性
The potential future directions for research on (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent may be conducted. Further research may also be conducted on its potential use in the synthesis of various pharmaceuticals and other biologically active compounds. Finally, further studies on its potential use in the synthesis of polymers, dyes, and other materials may also be conducted.
合成法
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be achieved via a two-step process. The first step involves the reaction of 3,4-dimethylphenyl bromide with thiophene-2-carboxylic acid in the presence of sodium hydroxide to form the corresponding thiophene-2-carboxylate ester. The second step involves the reaction of the ester with sodium hydroxide and ethylenediamine to form the desired product.
特性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNYPABRKDMKL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)




